molecular formula C8H7N3S B045751 4-(1,2,3-Thiadiazol-4-yl)aniline CAS No. 121180-51-6

4-(1,2,3-Thiadiazol-4-yl)aniline

Cat. No.: B045751
CAS No.: 121180-51-6
M. Wt: 177.23 g/mol
InChI Key: QDRVSMARQRMSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound characterized by the presence of a thiadiazole ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by its attachment to the aniline group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with suitable reagents can yield the desired thiadiazole ring, which is then coupled with aniline .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3-Thiadiazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
  • 4,7-Dibromobenzo[d][1,2,3]thiadiazole
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness: 4-(1,2,3-Thiadiazol-4-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-(thiadiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRVSMARQRMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372296
Record name 4-(1,2,3-thiadiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121180-51-6
Record name 4-(1,2,3-thiadiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)aniline
Reactant of Route 2
4-(1,2,3-Thiadiazol-4-yl)aniline
Reactant of Route 3
4-(1,2,3-Thiadiazol-4-yl)aniline
Reactant of Route 4
4-(1,2,3-Thiadiazol-4-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1,2,3-Thiadiazol-4-yl)aniline
Reactant of Route 6
4-(1,2,3-Thiadiazol-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.